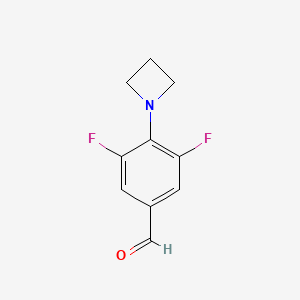
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position, an ethyl group at the fifth position, and a phenyl group at the fourth position of the thiazole ring.
Métodos De Preparación
The synthesis of 2-Chloro-5-ethyl-4-phenyl-1,3-thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropropyl isothiocyanate with a suitable solvent such as chloroform, followed by the addition of thionyl chloride. The reaction mixture is maintained at a temperature of 30°C, and after the addition is complete, the mixture is allowed to react at room temperature for 2.5 hours. The solvent and excess thionyl chloride are then removed by distillation, and the residue is dissolved in dichloromethane. The solution is washed with sodium bicarbonate solution and water, dried, and the solvent is evaporated under reduced pressure to obtain the product .
Análisis De Reacciones Químicas
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents.
Aplicaciones Científicas De Investigación
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential use as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-ethyl-4-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole can be compared with other similar thiazole derivatives, such as:
2-Chloro-4-phenyl-1,3-thiazole: Lacks the ethyl group at the fifth position, which may affect its biological activity.
5-Ethyl-4-phenyl-1,3-thiazole: Lacks the chlorine atom at the second position, which may influence its reactivity and biological properties.
4-Phenyl-1,3-thiazole: Lacks both the chlorine atom and the ethyl group, making it less substituted and potentially less active in certain biological assays. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and reactivity compared to other thiazole derivatives
Propiedades
Fórmula molecular |
C11H10ClNS |
|---|---|
Peso molecular |
223.72 g/mol |
Nombre IUPAC |
2-chloro-5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNS/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
QEFJYHBJJAXSHN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(S1)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclobutyl]propan-1-one](/img/structure/B13167465.png)
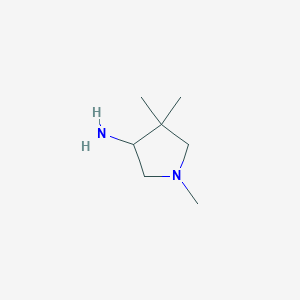
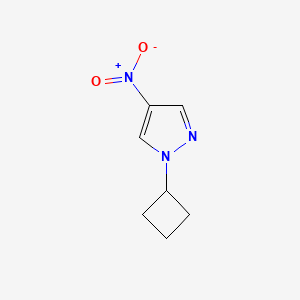
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)

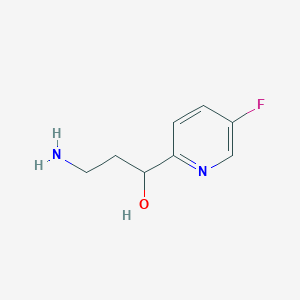
![[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13167507.png)


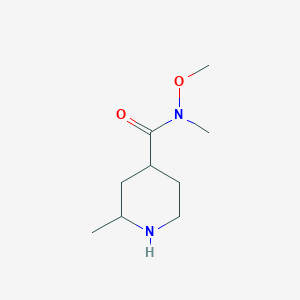
![1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13167531.png)
![1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13167533.png)

